molecular formula C11H12F3NO2 B2835880 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine CAS No. 2034294-71-6

1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2835880
CAS No.: 2034294-71-6
M. Wt: 247.217
InChI Key: PBMWXDLKSUWKJV-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)-4-(trifluoromethyl)piperidine is a synthetic piperidine derivative characterized by two key substituents:

  • 4-Trifluoromethyl group: A strongly electron-withdrawing substituent at the 4-position of the piperidine ring, enhancing metabolic stability and lipophilicity.

The compound’s molecular formula is C₁₂H₁₂F₃NO₂ (molecular weight: 259.23 g/mol).

Properties

IUPAC Name

furan-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-1-4-15(5-2-9)10(16)8-3-6-17-7-8/h3,6-7,9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMWXDLKSUWKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound exhibits promising biological activities, making it a candidate for drug development. Its structure allows for interactions with specific molecular targets, potentially modulating receptor activity or enzyme function. Research indicates that derivatives of this compound may have applications in treating inflammatory and degenerative diseases due to their ability to inhibit certain enzymes or receptors associated with disease pathways.

Antimicrobial and Anticancer Properties:
Studies have shown that 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine derivatives possess antimicrobial and anticancer properties. For instance, preliminary data suggest that these compounds can inhibit the growth of various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents.

Organic Synthesis

Building Block in Synthesis:
This compound serves as an important building block in organic synthesis. Its unique combination of functional groups allows for the development of more complex molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological studies.

Synthesis Methodology:
The synthesis typically involves several steps, utilizing organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like triethylamine. Common reactions include oxidation and reduction processes, which facilitate the creation of various derivatives.

Case Studies

Study Focus Findings
Study 1 Cancer Cells (e.g., MCF-7)IC50 = 12 µM; indicates potential anticancer activity
Study 2 Bacterial Strains (e.g., S. aureus)MIC = 32 µg/mL; suggests antimicrobial efficacy

Interaction Studies

Understanding the interaction of this compound with biological systems is crucial for assessing its therapeutic potential. Interaction studies focus on binding affinities and inhibitory effects on specific enzymes or receptors implicated in disease mechanisms. These studies are essential for elucidating the pharmacodynamics of the compound and guiding further development towards clinical applications.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Key Observations :

  • Yields : High yields (≥85%) are achieved for analogs with stable substituents (e.g., compound 28 ), while styryl derivatives (e.g., compound 84 ) require careful purification.
  • Synthetic Methods : Amide coupling (e.g., HOBt/TBTU) is widely used for acylated piperidines, whereas Wittig reactions are employed for styryl derivatives.

Physicochemical Properties

The trifluoromethyl group and aromatic acyl moieties significantly influence solubility, stability, and bioavailability:

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
1-(Furan-3-carbonyl)-4-(trifluoromethyl)piperidine 259.23 ~2.1 Furan carbonyl, CF₃
1-(4-CF₃-phenyl)piperidine (15) 215.22 ~3.0 CF₃, phenyl
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 297.35 ~1.8 Pyridazine, carboxylic acid

Key Observations :

  • Lipophilicity : The trifluoromethyl group increases LogP (e.g., compound 15 ), while polar groups like carboxylic acids (e.g., compound in ) reduce it.
  • Solid-State Stability : Crystalline derivatives (e.g., compound 84 ) exhibit higher melting points, suggesting robust stability compared to oily analogs (e.g., compound 83 ).

Key Observations :

  • Acylated Piperidines : The furan-3-carbonyl group may mimic pyridine or thiophene moieties in enzyme inhibitors (e.g., CYP51 inhibitors ).
  • Trifluoromethyl Role : Enhances metabolic resistance, as seen in CCR5 antagonists .

Biological Activity

1-(Furan-3-carbonyl)-4-(trifluoromethyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3N1O2. The presence of the trifluoromethyl group and the furan-3-carbonyl moiety contributes to its unique chemical properties, influencing its biological interactions.

PropertyValue
Molecular Weight239.20 g/mol
Solubility>45.5 µg/mL (pH 7.4)
CAS Number2034294-71-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Similar compounds have shown that they can modulate enzymatic activities, leading to significant physiological effects.

Target Interactions

  • Enzyme Inhibition : Compounds with similar structures have been noted to inhibit specific enzymes, which could be vital for therapeutic applications.
  • Receptor Binding : The compound may exhibit high affinity for certain receptors, influencing signaling pathways critical in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. For instance, derivatives of compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancer cells .

Case Study:
A study evaluating the effects of similar piperidine derivatives on MCF7 breast cancer cells reported an IC50 value significantly lower than that of curcumin, indicating enhanced efficacy . The mechanism involved downregulation of matrix metalloproteinases, which are crucial for cancer cell migration.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar piperidine derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage .

In Vivo Studies

Preliminary in vivo studies on tumor-bearing mice have shown promising results, where treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups . These findings suggest that further exploration into its therapeutic potential is warranted.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine, and what challenges arise during purification?

The synthesis typically involves coupling a trifluoromethyl-substituted piperidine with a furan-3-carbonyl moiety. Key steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive amines during reactions .
  • Coupling Reactions : Employ reagents like EDCI/HOBt for amide bond formation between the piperidine and furan carbonyl groups .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical due to the compound’s polarity and potential byproducts .
    Challenges include low yields from steric hindrance of the trifluoromethyl group and furan ring instability under acidic/basic conditions.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the piperidine ring conformation, trifluoromethyl group (δ60δ \sim -60 ppm in 19^{19}F NMR), and furan carbonyl (C=O at ~170 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C12_{12}H12_{12}F3_3NO2_2) and isotopic patterns .
  • IR Spectroscopy : Stretching frequencies for C=O (~1650 cm1^{-1}) and C-F (~1100 cm1^{-1}) bonds provide additional confirmation .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The trifluoromethyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
  • Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .
  • Electron-Withdrawing Effects : Polarizes adjacent bonds, altering reactivity in nucleophilic substitutions or cyclization reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Tools like UCSF Chimera or AutoDock model binding poses with targets (e.g., neurotransmitter receptors). The furan carbonyl may form hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-target complexes in solvated environments. The trifluoromethyl group’s hydrophobicity may stabilize binding pockets .
  • QSAR Studies : Correlate substituent effects (e.g., furan vs. other heterocycles) with activity data to optimize potency .

Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar analogs?

  • Comparative Kinetic Studies : Measure reaction rates under controlled conditions (e.g., SN2 substitutions) to isolate electronic vs. steric effects .
  • Isotopic Labeling : Track 18^{18}O in carbonyl groups to elucidate hydrolysis pathways .
  • Crystallography : Resolve 3D structures to identify conformational constraints affecting reactivity. For example, piperidine ring puckering may limit access to reactive sites .

Q. How can in vitro assays evaluate the compound’s potential as a CNS drug candidate?

  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays to predict permeability. The trifluoromethyl group’s lipophilicity may enhance uptake .
  • Receptor Binding : Radioligand displacement assays (e.g., for σ or 5-HT receptors) quantify affinity. Structural analogs show activity in the nM range .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Fluorinated groups often reduce metabolic clearance .

Q. What are the key considerations for designing SAR studies on this compound?

  • Core Modifications : Replace furan-3-carbonyl with other heterocycles (e.g., imidazole or pyridine) to probe electronic effects .
  • Substituent Variations : Compare trifluoromethyl with methyl, ethyl, or phenyl groups to quantify steric/electronic contributions .
  • Data Analysis : Use multivariate regression to distinguish individual substituent effects from synergistic interactions .

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